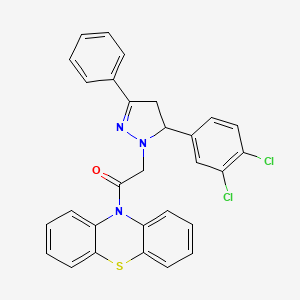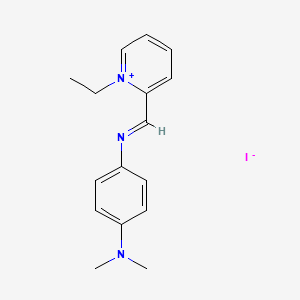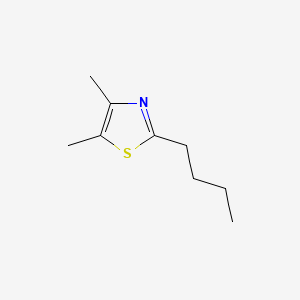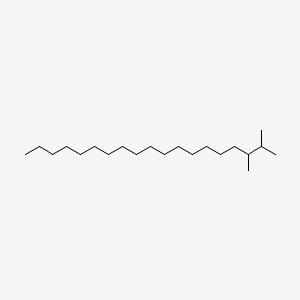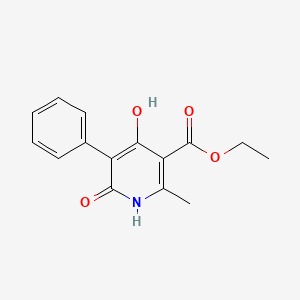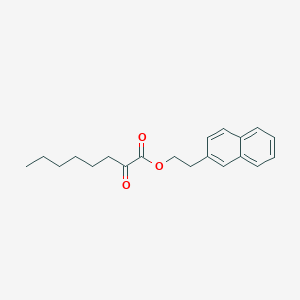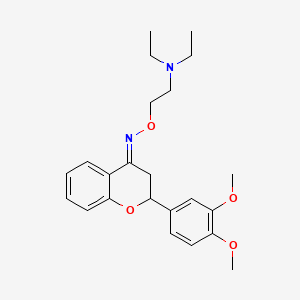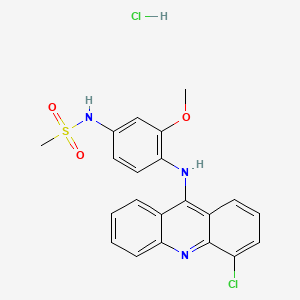
Methanesulfonamide, N-(4-((4-chloro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-(4-((4-chloro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a methanesulfonamide group attached to a phenyl ring, which is further substituted with a 4-chloro-9-acridinylamino group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-((4-chloro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, followed by their subsequent reactions to form the final product. Common synthetic routes include:
Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding amine.
Acridine Derivative Formation: The amine is then reacted with an acridine derivative, such as 4-chloro-9-acridinylamine, under specific conditions to form the desired intermediate.
Methanesulfonamide Formation: The intermediate is further reacted with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.
Methoxylation: Finally, the compound is methoxylated using a suitable reagent to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(4-((4-chloro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines and Alcohols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Methanesulfonamide, N-(4-((4-chloro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(4-((4-chloro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to intercalate into DNA, disrupting the replication and transcription processes. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interact with enzymes and proteins involved in various biochemical pathways, further contributing to its biological effects.
Comparison with Similar Compounds
Methanesulfonamide, N-(4-((4-chloro-9-acridinyl)amino)-3-methoxyphenyl)-, monohydrochloride can be compared with other similar compounds, such as:
N-(4-((4-chloro-9-acridinyl)amino)-3-(dimethylamino)phenyl)methanesulfonamide: Similar structure but with a dimethylamino group instead of a methoxy group.
N-(4-((4-chloro-9-acridinyl)amino)phenyl)methanesulfonamide: Lacks the methoxy group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
76708-67-3 |
|---|---|
Molecular Formula |
C21H19Cl2N3O3S |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
N-[4-[(4-chloroacridin-9-yl)amino]-3-methoxyphenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H18ClN3O3S.ClH/c1-28-19-12-13(25-29(2,26)27)10-11-18(19)24-20-14-6-3-4-9-17(14)23-21-15(20)7-5-8-16(21)22;/h3-12,25H,1-2H3,(H,23,24);1H |
InChI Key |
MDSBBPVURPRHDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NS(=O)(=O)C)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




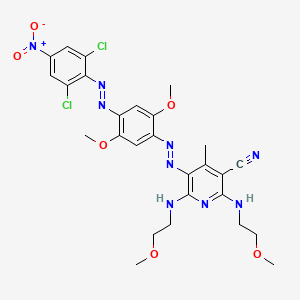
![Tributyl[(4-methoxyphenyl)methyl]stannane](/img/structure/B14441041.png)

